4-Bromobenzyl-(3,5-dimethylphenyl)ether
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Overview
Description
4-Bromobenzyl-(3,5-dimethylphenyl)ether is an organic compound characterized by the presence of a bromobenzyl group and a dimethylphenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(3,5-dimethylphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl chloride+3,5-DimethylphenolK2CO3,DMFthis compound+KCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3,5-dimethylphenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
4-Bromobenzyl-(3,5-dimethylphenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3,5-dimethylphenyl)ether depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the ether linkage can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl-(2,4-dimethylphenyl)ether
- 4-Bromobenzyl-(3,5-dimethoxyphenyl)ether
- 4-Bromobenzyl-(3,5-dichlorophenyl)ether
Uniqueness
4-Bromobenzyl-(3,5-dimethylphenyl)ether is unique due to the presence of both bromobenzyl and dimethylphenyl groups, which confer distinct chemical properties
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOHXKHKSBQEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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